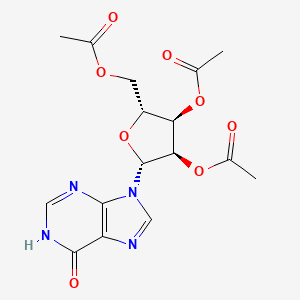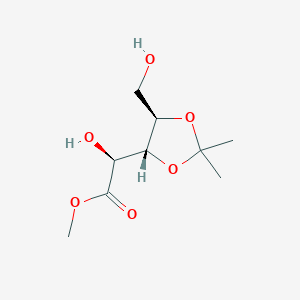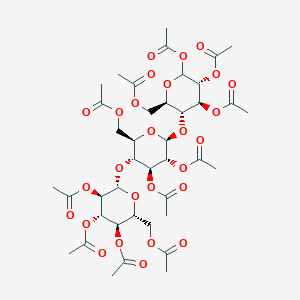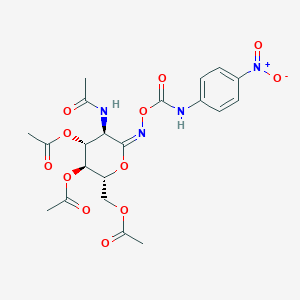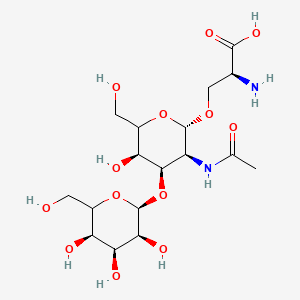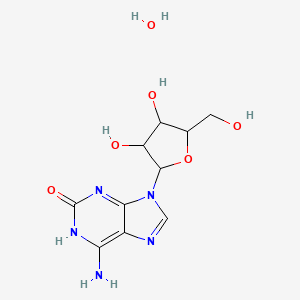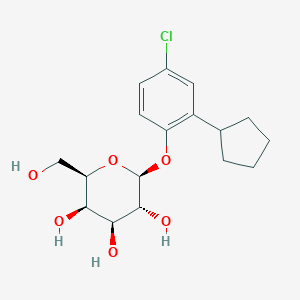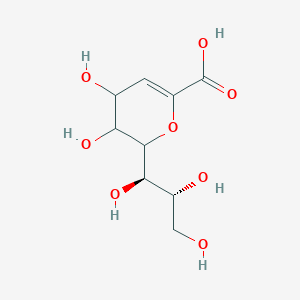
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a compound known for its hexosaminidase activity. This compound is a derivative of glucosamine, which is a naturally occurring amino sugar. It plays a significant role in various biochemical processes, particularly in the metabolism of glycoproteins and glycolipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine typically involves the acylation of glucosamine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzymatic processes, particularly those involving hexosaminidase.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating metabolic disorders.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with hexosaminidase enzymes. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues from the nonreducing end of the beta 1,4 linked N-acetylglucosamine molecule. This activity is crucial in the metabolism of glycoproteins and glycolipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglucosamine: A simpler derivative of glucosamine, commonly found in various biological systems.
N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine: The parent compound from which 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is derived.
Uniqueness
This compound is unique due to its specific acylation pattern, which imparts distinct biochemical properties. Its ability to act as a ligand in affinity chromatography and its specific enzymatic activity make it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
53517-87-6 |
|---|---|
Formule moléculaire |
C₁₄H₂₇N₃O₆ |
Poids moléculaire |
333.38 |
Synonymes |
CNAG; |
Origine du produit |
United States |
Q1: How was 2-Acetamido-N-(ε-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine utilized in studying β-N-acetyl-d-hexosaminidase A in Mucolipidosis III?
A: This compound, coupled to Sepharose-2, was employed as an affinity chromatography ligand to purify β-N-acetyl-d-hexosaminidase A from the urine of individuals with Mucolipidosis III. This purification step allowed researchers to isolate the enzyme and subsequently compare its properties to the enzyme isolated from healthy individuals. The study demonstrated that the Mucolipidosis III variant of β-N-acetyl-d-hexosaminidase A exhibited structural differences, specifically in its glycosylation pattern, which contributed to its mislocalization and secretion from cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


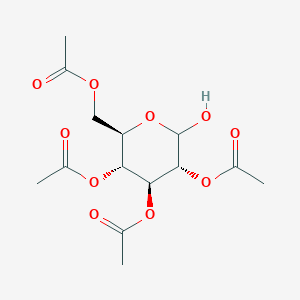
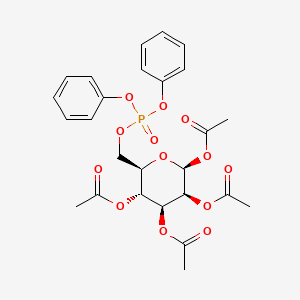

![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)
